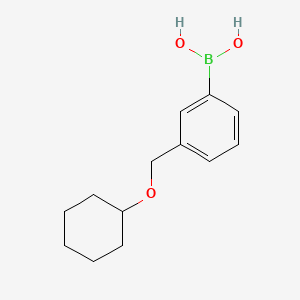

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid

Descripción general

Descripción

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyloxy methyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with cyclohexyloxy methyl halide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Cyclohexyl derivatives.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mecanismo De Acción

The mechanism of action of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.

Transmetalation: The boronic acid group transfers its organic group to the palladium complex, forming a palladium-organic complex.

Reductive Elimination: The palladium-organic complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl ring and boronic acid group.

(4-((Cyclohexyloxy)methyl)phenyl)boronic acid: A similar compound with the cyclohexyloxy methyl group in the para position.

(3-((Methoxy)methyl)phenyl)boronic acid: A compound with a methoxy methyl group instead of a cyclohexyloxy methyl group.

Uniqueness

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is unique due to the presence of the cyclohexyloxy methyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.

Actividad Biológica

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in the scientific community due to its diverse biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.1 g/mol

- CAS Number : 53211400

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological molecules such as sugars and proteins, influencing their function.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Modulation of Signaling Pathways : The compound may affect signaling pathways by interacting with specific receptors or kinases.

Biological Activities

The compound has been studied for several biological activities:

- Antitumor Activity : Research indicates that boronic acids can inhibit cancer cell proliferation. For instance, studies have shown that certain boronic acid derivatives exhibit significant anti-proliferative effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) .

- Anti-inflammatory Effects : Some studies suggest that boronic acids may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

- Antibacterial Properties : Boronic acids have been investigated for their potential as antibacterial agents, particularly against resistant strains of bacteria.

Case Study 1: Anti-tumor Activity

A study evaluated the effect of this compound on NSCLC cell lines A549 and Colo699. The results demonstrated that treatment with this compound inhibited Mer phosphorylation at concentrations above 300 nM, leading to reduced colony formation in soft agar assays. This suggests a potential role in cancer therapy by targeting specific signaling pathways involved in tumor growth .

Case Study 2: Enzyme Inhibition

Research has shown that boronic acids can effectively inhibit proteasomal activity. A study reported that this compound displays potent inhibition against specific proteasome subunits, which could be leveraged for therapeutic purposes in diseases characterized by protein misfolding and aggregation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other boronic acid derivatives:

| Compound Name | Antitumor Activity | Anti-inflammatory | Antibacterial |

|---|---|---|---|

| This compound | High | Moderate | Low |

| 4-Methylphenylboronic acid | Moderate | High | Moderate |

| Phenylboronic acid | Low | Moderate | High |

Propiedades

IUPAC Name |

[3-(cyclohexyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h4-6,9,13,15-16H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXMWQGTMQLXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681336 | |

| Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-64-1 | |

| Record name | Boronic acid, B-[3-[(cyclohexyloxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.